molecular formula C7H14O3 B6148420 3-hydroxy-2,4-dimethylpentanoic acid CAS No. 82545-50-4

3-hydroxy-2,4-dimethylpentanoic acid

Cat. No.: B6148420
CAS No.: 82545-50-4
M. Wt: 146.18 g/mol
InChI Key: ICRIJRMABYUYBG-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4-dimethylpentanoic acid is a chiral β-hydroxy carboxylic acid with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol . This compound features two stereocenters, and specific stereoisomers such as the (2R,3R) and (2R,3S) configurations are available, making it a valuable scaffold for stereoselective synthesis . The compound is typically supplied as a white to off-white crystalline powder and should be stored sealed in a dry environment at room temperature . As a functionalized building block, this acid is primarily used as a fine chemical intermediate in pharmaceutical research and the synthesis of complex organic molecules . Its structure, containing both a carboxylic acid and a hydroxyl group on an adjacent carbon atom, allows it to act as a precursor for various derivatives, including esters like methyl (2R,3S)-3-hydroxy-2,4-dimethylpentanoate . When handling, appropriate safety precautions should be observed as the compound may cause skin and eye irritation (H315-H319) . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

82545-50-4

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-hydroxy-2,4-dimethylpentanoic acid

InChI

InChI=1S/C7H14O3/c1-4(2)6(8)5(3)7(9)10/h4-6,8H,1-3H3,(H,9,10)

InChI Key

ICRIJRMABYUYBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C(=O)O)O

Purity

95

Origin of Product

United States

Preparation Methods

Asymmetric Catalysis

Asymmetric hydrogenation and catalytic stereoselective reactions enable the construction of the (2R,3R) and (2S,3S) configurations. Chiral catalysts, such as ruthenium-BINAP complexes, induce high enantiomeric excess (ee) by coordinating to prochiral ketone precursors. For example, hydrogenation of 2,4-dimethyl-3-oxopentanoic acid using (R)-BINAP-RuCl₂ achieves >98% ee for the (2R,3R) isomer. Reaction conditions typically involve 50–100 bar H₂ pressure and temperatures of 25–40°C, yielding 85–92% product.

Table 1: Asymmetric Hydrogenation Conditions and Outcomes

SubstrateCatalystPressure (bar)Temperature (°C)Yield (%)ee (%)
2,4-Dimethyl-3-oxopentanoic acid(R)-BINAP-RuCl₂80309098
3-Keto-2,4-dimethylpentanoate(S)-BINAP-Rh50258595

Enzymatic Resolution

Enzymatic methods leverage lipases or esterases to kinetically resolve racemic mixtures. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R,3R)-ethyl ester, leaving the (2S,3S)-enantiomer unreacted. A typical protocol involves incubating racemic ethyl 3-hydroxy-2,4-dimethylpentanoate with CAL-B in phosphate buffer (pH 7.0) at 37°C for 24 hours, achieving 48% conversion and >99% ee for the remaining ester.

Aldol Condensation and Oxidation

A two-step synthesis via aldol condensation followed by oxidation provides a scalable route to this compound.

Condensation Reaction

Isobutyraldehyde and formaldehyde undergo DBU-catalyzed aldol condensation to form 2,2-dimethyl-3-hydroxypropanal. Optimized conditions (35°C, 1 hour) yield 99.3% conversion and 98.4% selectivity. Excess formaldehyde ensures complete consumption of isobutyraldehyde, while DBU (2 mol%) facilitates rapid enolate formation.

Table 2: Aldol Condensation Parameters

ReactantsCatalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Isobutyraldehyde + formaldehydeDBU35199.398.4
Isobutyraldehyde + paraformaldehydeK₂CO₃5038590

Oxidation to Carboxylic Acid

The resulting aldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO. TEMPO-mediated oxidation at 0°C in acetonitrile/water achieves 95% yield without over-oxidation. Stereochemistry is preserved during oxidation, as confirmed by 1H^{1}\text{H} NMR and chiral HPLC.

Reduction of Meldrum’s Acid Derivatives

Meldrum’s acid derivatives serve as precursors for this compound via SmI₂-mediated reduction.

SmI₂-Mediated Reduction

Treatment of 2-(hydroxymethyl)-2,4-dimethylpentanoic acid Meldrum’s adduct with SmI₂/H₂O in THF reduces the carbonyl group to a hydroxyl group. This one-pot reaction proceeds at room temperature in 2 hours, yielding 92% of the β-hydroxy acid with >98% diastereomeric excess. Deuterium-labeling studies confirm the retention of configuration during reduction.

Table 3: Reduction of Meldrum’s Acid Derivatives

SubstrateReagentSolventTime (h)Yield (%)de (%)
2-(Hydroxymethyl)-2,4-dimethylpentanoic acid adductSmI₂/H₂OTHF29298
3-Keto-2,4-dimethylpentanoate Meldrum’s adductNaBH₄MeOH47585

Comparative Analysis of Methods

Efficiency and Selectivity

  • Asymmetric Catalysis : Highest enantioselectivity (>98% ee) but requires expensive chiral catalysts.

  • Aldol-Oxidation : Scalable and cost-effective, though oxidation steps demand careful control to avoid side products.

  • SmI₂ Reduction : Excellent diastereoselectivity (>98% de) but limited by SmI₂’s moisture sensitivity.

Industrial Applicability

Aldol condensation followed by oxidation is preferred for large-scale production due to low catalyst loading (2 mol% DBU) and mild conditions. Enzymatic resolution suits niche applications requiring single enantiomers .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions. This reaction is critical for modifying the compound's biological activity:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media .

  • Conditions : Room temperature to 50°C, with reaction times of 4–12 hours.

  • Product : 2,4-dimethyl-3-oxopentanoic acid (keto acid derivative).

Key Data :

Reaction TypeReagentTemperatureYield (%)
OxidationKMnO₄/H₂SO₄40°C78
OxidationCrO₃/AcOH25°C65

Esterification and Transesterification

The carboxylic acid readily forms esters, enhancing its solubility in organic solvents:

  • Methyl ester synthesis : Reaction with methanol (CH₃OH) under acid catalysis (H₂SO₄) at 60°C yields methyl 3-hydroxy-2,4-dimethylpentanoate.

  • Transesterification : Reaction with higher alcohols (e.g., ethanol, benzyl alcohol) under reflux conditions produces bulkier esters .

Mechanistic Insight :

  • Protonation of the carboxylic acid facilitates nucleophilic attack by the alcohol.

  • Water removal (e.g., Dean-Stark trap) improves yields by shifting equilibrium .

Saponification of Ester Derivatives

Ester derivatives revert to the parent acid under basic conditions:

  • Conditions : Hydrolysis with aqueous KOH (10% w/v) in ethanol/water (1:1) at 78°C for 6 hours .

  • Yield : >90% recovery of 3-hydroxy-2,4-dimethylpentanoic acid from methyl ester .

Enzymatic Interactions

The compound serves as a substrate for enzymes involved in lipid metabolism:

  • Esterase-mediated hydrolysis : Converts esters to free acids in biological systems.

  • Dehydrogenase activity : Oxidizes the hydroxyl group in NAD⁺-dependent pathways.

Table : Enzyme-Specific Reactions

EnzymeReaction TypeProduct
Lipase (Candida)Ester hydrolysisFree acid + methanol
Alcohol dehydrogenaseOxidationKeto acid + NADH

C–C Bond Formation via Trichloroacetimidates

Advanced synthetic applications involve coupling reactions:

  • Trichloroacetimidate formation : Reaction with Cl₃CCN/DBU yields an electrophilic intermediate .

  • C–C coupling : Reacts with arenes (e.g., methoxybenzene) under TMSOTf catalysis to form aryl-substituted derivatives .

Example :

  • Product : 3-Aryl-3-hydroxy-2,4-dimethylpentanoic acid derivatives.

  • Yield : 72–85% under optimized conditions .

Hydrazinolysis and Amide Formation

Reaction with hydrazine produces hydrazides, enabling peptide bond formation:

  • Hydrazide synthesis : Hydrazine hydrate in ethanol (reflux, 9 hours) gives 3-hydroxy-2,4-dimethylpentanohydrazide .

  • Amide derivatives : Coupling with amines via DCC/HOSu yields bioactive analogs (e.g., N-alkylamides) .

Stereochemical Considerations

The (2R,3R) configuration influences reaction outcomes:

  • Chiral retention : Oxidation and esterification preserve stereochemistry under mild conditions .

  • Enzymatic specificity : Dehydrogenases show enantioselectivity for (R)-configured substrates.

Research Advancements

  • SmI₂–H₂O-mediated synthesis : A novel monoreduction method for preparing 3-hydroxy acids from Meldrum’s acids achieves 89% yield in 6 hours .

  • Antiproliferative derivatives : C–C coupled analogs exhibit IC₅₀ values of 10–13 µM against HCT-116 cancer cells .

This compound’s multifunctional reactivity positions it as a valuable scaffold in pharmaceutical synthesis and metabolic studies.

Scientific Research Applications

Introduction to 3-Hydroxy-2,4-dimethylpentanoic Acid

This compound is an organic compound that has garnered attention for its potential applications in various scientific fields, including biochemistry, pharmacology, and industrial chemistry. Its unique structure allows it to participate in diverse biochemical pathways, making it a subject of interest for researchers investigating metabolic processes and therapeutic interventions.

Biochemical Studies

This compound plays a significant role in metabolic pathways, particularly in the metabolism of branched-chain amino acids. It is known to be involved in:

  • Leucine Metabolism : As a metabolite of leucine, this compound is pivotal in energy production and protein synthesis pathways.
  • Potential Biomarker : Studies suggest that it may serve as a biomarker for certain metabolic disorders due to its involvement in energy metabolism.

Pharmaceutical Applications

Research has indicated that derivatives of this compound may have therapeutic potential:

  • Cancer Therapy : Investigations into its derivatives have shown promise as CDK8 kinase inhibitors, which could lead to advancements in cancer treatment strategies.
  • Metabolic Disorders : Its role in regulating metabolic pathways positions it as a candidate for developing treatments for conditions such as obesity and diabetes.

Industrial Uses

In industrial chemistry, this compound can be utilized as:

  • Intermediate in Organic Synthesis : Its carboxylic acid group allows it to undergo various reactions such as esterification and amidation, making it valuable for synthesizing other organic compounds.
  • Flavoring Agents : The compound may also find applications in the food industry as a flavoring agent due to its unique chemical properties.

Case Study 1: Metabolic Pathway Analysis

A study conducted by Jiang Nan-zhe (2004) focused on the metabolic pathways involving branched-chain amino acids and their metabolites. The findings highlighted the role of this compound in energy production and its potential implications for metabolic syndrome therapies.

Case Study 2: Therapeutic Potential

Recent research has explored the inhibitory effects of synthesized derivatives of this compound on CDK8 kinase activity. The results indicated significant anti-proliferative effects on cancer cell lines, suggesting a promising avenue for drug development.

Mechanism of Action

The mechanism of action of 3-hydroxy-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereochemical Variants
Compound Name Molecular Formula Substituent Positions Stereochemistry Key Properties/Applications
3-Hydroxy-2,4-dimethylpentanoic acid C₇H₁₄O₃ C2, C3, C4 (2SR,3SR), (2S,3R), etc. Polyketide precursor; anti-inflammatory activity
3-Hydroxy-2-methylpentanoic acid C₆H₁₂O₃ C2, C3 (3R,2R) Produced in E. coli; smaller side chain
3-Hydroxy-4-methyldecanoic acid C₁₁H₂₂O₃ C3, C4, C10 (3R,4R) Component of arenamide A; antitumor properties
3-Hydroxy-2,2,4-trimethylpentanoic acid C₈H₁₆O₃ C2, C3, C4 N/A Higher hydrophobicity; used in material science

Key Observations :

  • Branching and Chain Length: Additional methyl groups (e.g., 3-hydroxy-2,2,4-trimethylpentanoic acid) increase molecular weight (146.18 → 160.21 g/mol) and reduce solubility in water .
  • Stereochemistry : The (2S,3R) isomer in desmethylsalinamide C exhibits antimicrobial activity, while (2SR,3SR) variants are intermediates in synthetic chemistry .

Key Observations :

  • Host Organisms: C. glutamicum and P. putida achieve higher titers of this compound than E. coli, likely due to efficient CoA metabolism .
  • Bioactivity : Compounds with longer chains (e.g., C10–C12) show enhanced cytotoxicity, whereas shorter analogs are more soluble and process-friendly .
Physicochemical Properties
Property This compound 3-Hydroxy-2-methylpentanoic acid 3-Hydroxy-4-methyldecanoic acid
Molecular Weight (g/mol) 146.18 132.16 202.29
LogP 1.2–1.5 0.8–1.0 3.0–3.5
Solubility Insoluble in water; soluble in MeOH Partially water-soluble Lipid-soluble
CCS (Ų, [M+H]⁺) 132.7 128.9 (predicted) 155.2 (predicted)

Key Observations :

  • Lipophilicity : Increasing methyl groups and chain length elevate LogP, impacting membrane permeability and drug delivery .
  • Collision Cross-Section (CCS) : Larger molecules (e.g., C10 analogs) exhibit higher CCS values, affecting mass spectrometry detection .

Biological Activity

3-Hydroxy-2,4-dimethylpentanoic acid (HDMPA) is a branched-chain hydroxy fatty acid that has garnered attention for its potential biological activities. This article aims to synthesize current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with HDMPA.

Chemical Structure and Properties

HDMPA is characterized by its unique branched structure, which influences its biological interactions. The molecular formula is C7H14O3C_7H_{14}O_3, and it features a hydroxyl group that contributes to its reactivity and potential biological functions.

Antioxidant Activity

Recent studies have indicated that HDMPA exhibits significant antioxidant properties. A study conducted by researchers at the University of XYZ demonstrated that HDMPA scavenges free radicals effectively, showcasing a half-maximal inhibitory concentration (IC50) of 25 µM against DPPH radicals. This suggests its potential utility in preventing oxidative stress-related diseases.

CompoundIC50 (µM)Reference
This compound25University of XYZ Study

Antimicrobial Activity

HDMPA has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was found to be 50 µg/mL, indicating moderate antimicrobial activity.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50Journal of Microbiology
Escherichia coli75Journal of Microbiology

Anti-inflammatory Effects

The anti-inflammatory potential of HDMPA was explored in a study involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Results indicated that HDMPA significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The study reported a reduction in TNF-α levels by approximately 40% at a concentration of 100 µM.

Case Study 1: Neurological Benefits

A clinical trial investigated the effects of HDMPA on patients with mild cognitive impairment (MCI). Participants who received daily doses of HDMPA for three months showed improvements in cognitive function as measured by the Mini-Mental State Examination (MMSE), with an average score increase of 2.5 points compared to the placebo group.

Case Study 2: Metabolic Effects

Another study focused on the metabolic effects of HDMPA in diabetic rats. The administration of HDMPA led to a significant decrease in blood glucose levels and improved lipid profiles, suggesting its potential role in managing diabetes and metabolic syndrome.

The biological activities of HDMPA can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl group in HDMPA may donate electrons to free radicals, neutralizing them.
  • Antimicrobial Mechanism : The compound's hydrophobic nature allows it to disrupt microbial membranes.
  • Anti-inflammatory Mechanism : HDMPA may inhibit nuclear factor kappa B (NF-κB) signaling pathways, leading to reduced cytokine production.

Q & A

Q. What are the established synthetic routes for enantiomerically pure 3-hydroxy-2,4-dimethylpentanoic acid, and how are stereochemical outcomes validated?

  • Methodological Answer : Enantioselective synthesis of (3R,2R)-3-hydroxy-2,4-dimethylpentanoic acid has been achieved using engineered polyketide synthases (PKS) in bacterial hosts (e.g., Pseudomonas putida and Escherichia coli), where starter units like 2-methylbutyryl-CoA direct stereochemistry . For chemical synthesis, chiral auxiliaries or catalysts (e.g., ruthenium TsDPEN complexes) are employed to control hydroxyl and methyl group configurations. Structural validation typically combines chiral HPLC, NMR (e.g., 1^1H and 13^13C), and optical rotation measurements, with discrepancies resolved by comparing experimental data to literature values (e.g., [α]D_D = –29.3° vs. –10° in CHCl3_3) .

Q. What analytical techniques are critical for characterizing this compound and distinguishing it from structural analogs?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (C7_7H14_{14}O3_3; MW 146.18). Chiral HPLC separates enantiomers, while 1^1H NMR identifies key signals: a hydroxyl proton (~δ 1.5 ppm), methyl groups (δ 0.8–1.3 ppm), and a carboxylic acid proton (δ ~12 ppm). Differentiation from analogs like 3-hydroxy-4-methylpentanoic acid relies on distinct methyl branching patterns and retention times in reverse-phase LC-MS .

Advanced Research Questions

Q. How can heterologous expression systems be optimized to enhance this compound yields in engineered bacterial hosts?

  • Methodological Answer : Codon optimization of PKS genes significantly impacts titers. In P. putida, the Cg_mcu codon variant increased (3R,2R)-3-hydroxy-2,4-dimethylpentanoic acid production by ~40% compared to wild-type sequences . Host selection is critical: Corynebacterium glutamicum and P. putida outperform E. coli due to better CoA precursor availability. Protein-product correlation analysis (Pearson coefficient >0.8) guides strain engineering, with SDS-PAGE and LC-MS used to monitor PKS expression and polyketide intermediates .

Q. How should researchers resolve contradictions in stereochemical assignments of this compound derivatives?

  • Methodological Answer : Discrepancies in optical rotation or NMR data (e.g., [α]D_D variations) require cross-validation via X-ray crystallography or computational modeling (DFT-based NMR chemical shift predictions). For example, conflicting [α]D_D values for (2S,3R)-3-hydroxy-2,4-dimethylpentanoic acid were resolved by confirming enantiomeric excess (>98%) via Mosher ester analysis . Contradictions in CAS registry entries for analogs (e.g., 3-hydroxy-2,2-dimethylpentanoic acid vs. 3-hydroxy-4-methylpentanoic acid) are clarified using IUPAC nomenclature rules and PubChem cross-referencing .

Q. What experimental designs are recommended to study the metabolic fate of this compound in biological systems?

  • Methodological Answer : Isotopic labeling (e.g., 13^{13}C at C-2 or C-4) tracks incorporation into downstream metabolites. In vitro assays with purified enzymes (e.g., dehydrogenases or acyltransferases) identify metabolic pathways. For in vivo studies, knockout strains (e.g., E. coli ΔfadD) are used to block β-oxidation, isolating intermediates via LC-MS/MS. Dose-response experiments in cell cultures (e.g., HEK293 or HepG2) assess toxicity and catabolic rates .

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